



Measuring Binding Affinity Using Flow-Induced Dispersion Analysis (FIDA)

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Compound of Interest		
Compound Name:	Fidas-3	
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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise measurement of binding affinity, typically expressed as the dissociation constant (K D), is fundamental to understanding molecular interactions in biological systems. It is a critical parameter in drug discovery, diagnostics, and basic research for evaluating the strength of interactions between proteins, small molecules, nucleic acids, and other biomolecules. Flow-Induced Dispersion Analysis (FIDA) is an advanced, immobilization-free technology that quantifies binding affinity directly in solution.[1][2] This method preserves the native state of molecules, avoiding potential artifacts that can arise from surface-based techniques like SPR. [1][3] FIDA is highly sensitive, requires minimal sample consumption, and is applicable to a wide range of molecular interactions, from weak millimolar to strong picomolar affinities.[1][3]

This document provides a detailed protocol for determining the binding affinity of a biomolecular interaction using the FIDA platform.

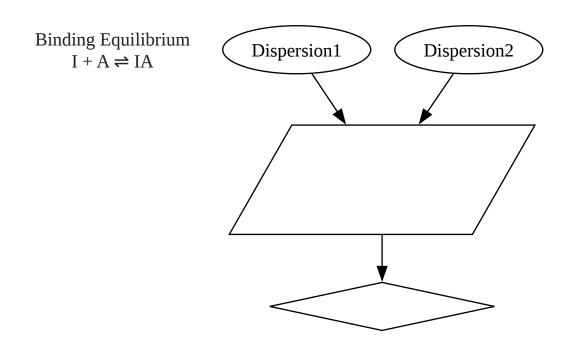
Principle of the Assay

Flow-Induced Dispersion Analysis is based on the principles of Taylor Dispersion Analysis (TDA).[2][4][5] The core of the technique is the measurement of the hydrodynamic radius (R h), or the effective size, of a molecule in solution.[3][6]



The process involves introducing a very small plug of a fluorescently labeled or intrinsically fluorescent molecule (the "indicator") into a capillary filled with a buffer containing the binding partner (the "analyte").[2][3][5] A pressure-driven laminar flow mobilizes the sample through the capillary.[7] As the indicator plug travels, it disperses. The degree of this dispersion is directly related to the molecule's diffusion coefficient, from which the R h is calculated using the Stokes-Einstein equation.[6]

When the indicator binds to the analyte, the resulting complex is larger than the indicator alone. This increase in size leads to slower diffusion and, consequently, a greater degree of dispersion.[6][7] By titrating the analyte across a range of concentrations while keeping the indicator concentration constant, a binding curve is generated by plotting the apparent R h against the analyte concentration.[3][8] This curve can then be fitted with a 1:1 binding model (or other models) to accurately determine the dissociation constant (K D).[3][9]



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Materials and Reagents

- Instrumentation: Fida 1 or Fida Neo instrument (Fidabio).
- Capillaries: Standard fused-silica capillaries (e.g., 75 μm inner diameter, ~100 cm total length).[10]



· Reagents:

- Indicator: Fluorescently labeled or intrinsically fluorescent molecule (e.g., protein, antibody).
- Analyte: Binding partner of interest.
- Assay Buffer: Buffer in which the binding interaction is optimal (e.g., PBS, HEPES, Tris). It
 is critical that the indicator and analyte are diluted in the identical buffer to prevent
 baseline artifacts.
- Capillary Coating Reagent (Optional): To minimize adsorption of molecules to the capillary wall (e.g., Fidabio High Sensitivity (HS) reagent).[10]
- Detergent (Optional): A non-denaturing detergent such as Polysorbate 20 (Tween-20) or Pluronic F-127 can be included in the assay buffer at low concentrations (e.g., 0.01-0.05%) to further reduce non-specific binding.
- Consumables: Autosampler vials, pipette tips.

Experimental Protocols

This section outlines the primary steps for a binding affinity experiment. Two common experimental setups are the Capillary Mix (Cap-mix) and Premix methods.[11][12] The Cap-mix method is often preferred for its lower sample consumption, as mixing occurs within the capillary.[11][12]

Sample Preparation

- Buffer Preparation: Prepare a sufficient quantity of the final assay buffer. Ensure all components are fully dissolved and the buffer is filtered (0.22 μm) and degassed.
- Indicator Solution: Prepare a stock solution of the indicator. Dilute it in the final assay buffer
 to a fixed working concentration. A typical concentration is between 10-20 nM, but this
 should be optimized to give a strong signal-to-noise ratio.[13]
- Analyte Titration Series: Prepare a serial dilution of the analyte in the final assay buffer.



- It is recommended to prepare a high-concentration stock (e.g., at least 20-fold the expected K D).[12]
- Perform a 1:1 or 1:2 serial dilution to create a series of at least 8-12 concentrations. The range should span from at least 10-fold below to 10-fold above the expected K D to ensure full saturation of the binding curve.
- Include a "zero analyte" control containing only the assay buffer.

Instrument Setup and Method (Capillary Mix Example)

The following is an example of a typical instrument method sequence for a Cap-mix experiment. Parameters may need optimization depending on the specific molecules and instrument model.

- Capillary Conditioning (if required): Before the first run, flush the capillary with the appropriate coating reagent as per the manufacturer's instructions to passivate the surface.
 [10]
- Method Programming: Program the instrument autosampler and pressure system with a sequence similar to the one described in Table 1. This sequence is performed for each point in the analyte titration series.

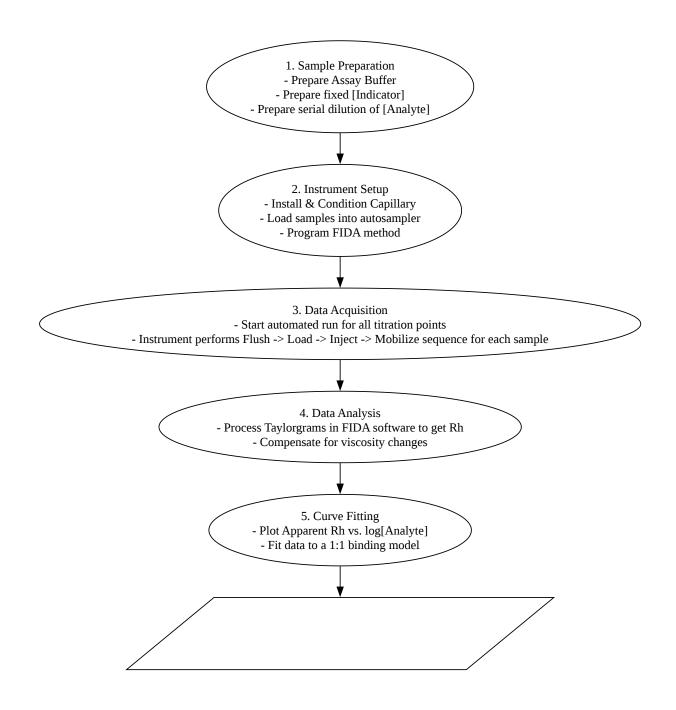


Step	Action	Pressure (mbar)	Duration (s)	Purpose
1	Flush	3500	120	Cleans the capillary with assay buffer.
2	Load Analyte	3500	20	Fills the capillary with the analyte solution for that titration point.[10]
3	Inject Indicator	50	10	Introduces a small, precise plug of the indicator solution.[10]
4	Mobilize & Read	400	180-200	Applies a lower pressure to mobilize the indicator plug through the analyte solution, allowing for mixing and binding. Data is acquired during this step.[10]

Table 1: Example of a FIDA instrument method sequence for a single Cap-mix measurement. [10]

Experimental Workflow





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Data Presentation and Analysis

The primary output for each run is a "Taylorgram"—a plot of fluorescence intensity over time. The FIDA software analyzes the peak broadening in the Taylorgram to calculate the apparent R h.

- Data Compilation: The software compiles the calculated apparent R h for each analyte concentration.
- Viscosity Compensation: The software can compensate for changes in viscosity that may
 occur at high analyte concentrations, ensuring the measured change in R h is due to binding
 and not buffer artifacts.
- Binding Curve Generation: A binding curve is generated by plotting the apparent R h (y-axis) versus the log of the analyte concentration (x-axis).
- Model Fitting: The data is fitted to a suitable binding model (e.g., a quadratic 1:1 binding equation) to derive the K D . The equation generally takes the form:

Rapp = RI + (RIA - RI) * (([A] + [I] + KD) -
$$sqrt(([A] + [I] + KD)^2 - 4[A][I])) / (2[I])$$

Where Rapp is the apparent hydrodynamic radius, RI is the radius of the free indicator, RIA is the radius of the complex, [A] is the analyte concentration, and [I] is the indicator concentration.[9]

The results of the analysis provide key quantitative data, which should be summarized clearly.



Parameter	Description	Example Value
K D	Dissociation Constant	5.2 nM
R h (Indicator)	Hydrodynamic radius of the free indicator	3.1 nm
R h (Complex)	Hydrodynamic radius of the saturated complex	4.5 nm
ΔR h	Change in hydrodynamic radius upon binding	1.4 nm
Indicator Conc.	Fixed concentration of the indicator used	20 nM
Analyte Conc. Range	Titration range of the analyte used	0.1 - 1000 nM

Table 2: Example summary of quantitative data obtained from a FIDA binding affinity experiment.

Conclusion

Flow-Induced Dispersion Analysis provides a robust, in-solution method for the accurate determination of biomolecular binding affinity. By directly measuring the change in molecular size upon complex formation, FIDA delivers absolute K D values with minimal sample consumption and without the need for surface immobilization. The detailed protocol and workflow provided herein serve as a comprehensive guide for researchers aiming to characterize molecular interactions with high precision and biological relevance.

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Methodological & Application





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